Bienvenue dans la boutique en ligne BenchChem!

4-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide

PDK1 inhibitor Thiazole carboxamide Kinase inhibitor

4-(Thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide (CAS 2034470-49-8) is a synthetic heterocyclic small molecule featuring a thiazole-2-carboxamide core linked to a pyrazine ring bearing a thiophene substituent. It is structurally classified among thiazole carboxamide derivatives developed as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator of the AGC kinase family implicated in cancer cell proliferation and survival.

Molecular Formula C17H12N4OS3
Molecular Weight 384.49
CAS No. 2034470-49-8
Cat. No. B2965525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide
CAS2034470-49-8
Molecular FormulaC17H12N4OS3
Molecular Weight384.49
Structural Identifiers
SMILESC1=CSC(=C1)C2=CSC(=N2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
InChIInChI=1S/C17H12N4OS3/c22-16(17-21-13(10-25-17)14-2-1-6-24-14)20-8-12-15(19-5-4-18-12)11-3-7-23-9-11/h1-7,9-10H,8H2,(H,20,22)
InChIKeyKNXAOZALQDUPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide (CAS 2034470-49-8): A PDK1-Targeted Heterocyclic Candidate for Oncology Research Procurement


4-(Thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide (CAS 2034470-49-8) is a synthetic heterocyclic small molecule featuring a thiazole-2-carboxamide core linked to a pyrazine ring bearing a thiophene substituent [1]. It is structurally classified among thiazole carboxamide derivatives developed as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master regulator of the AGC kinase family implicated in cancer cell proliferation and survival [2]. The compound has a molecular formula of C17H12N4OS3 and a molecular weight of 384.49 g/mol, and is supplied primarily as a research-grade tool compound with typical purity of 95% .

Why Generic Substitution of 4-(Thiophen-2-yl)-N-((3-(Thiophen-3-yl)Pyrazin-2-yl)Methyl)Thiazole-2-Carboxamide (CAS 2034470-49-8) Is Scientifically Unreliable


In the PDK1 inhibitor chemical space, minor structural modifications yield large differences in kinase selectivity, cellular potency, and off-target profiles. The target compound's unique connectivity—a thiazole-2-carboxamide linked via a methylene bridge to a pyrazine ring substituted with thiophen-3-yl—cannot be replicated by simpler thiazole carboxamides or benzothiazole analogs that lack the pyrazine-thiophene arm [1]. Patent family data indicate that specific substitution patterns on the pyrazine and thiazole rings are critical for PDK1 binding affinity, and even closely related analogs (e.g., furan-for-thiophene replacements or benzothiazole-for-thiazole core swaps) show divergent activity profiles in kinase inhibition assays [2]. Generic substitution therefore risks selecting a compound with unverified—and likely inferior—target engagement.

Quantitative Differentiation Evidence for 4-(Thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide (CAS 2034470-49-8)


PDK1 Kinase Inhibition: Class-Level Potency Inferred from Patent SAR Data

The target compound falls within the structural scope of WO2012036974A1, which claims thiazole carboxamide derivatives as PDK1 inhibitors [1]. While no public IC50 value is available for CAS 2034470-49-8 specifically, the patent family exemplifies structurally similar thiazole-4-carboxamides with PDK1 IC50 values in the low nanomolar range [1]. The compound is cataloged in the DrugMap database as ‘Thiazole carboxamide derivative 28’ and is annotated as a Pyruvate Dehydrogenase Kinase 1 (PDHK1) Inhibitor, linking it to the same target class [2]. This stands in contrast to non-thiazole PDK1 chemotypes (e.g., GSK2334470, IC50 ~10 nM) which, despite similar target potency, possess divergent kinase selectivity profiles that limit cross-series substitution without full re-profiling [3].

PDK1 inhibitor Thiazole carboxamide Kinase inhibitor

Structural Differentiation from Benzothiazole Analog: Core Scaffold Swap Alters Predicted Binding Mode

A direct structural analog, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034467-69-9), replaces the thiazole core with a benzothiazole moiety while retaining the identical pyrazine-thiophene tail [1]. This scaffold swap from a monocyclic thiazole to a fused bicyclic benzothiazole introduces additional lipophilicity and steric bulk at the ATP-binding site hinge region. In silico docking studies on structurally related PDK1 inhibitors show that thiazole-containing compounds preferentially engage the kinase hinge via a single hydrogen bond, whereas benzothiazole analogs adopt a shifted binding pose that can reduce selectivity against AGC kinase family members [2]. The target compound’s monocyclic thiazole core thus represents a pharmacokinetically distinct sub-series.

Thiazole Benzothiazole Scaffold hopping PDK1

Furan-to-Thiophene Substitution at the Pyrazine Ring: Impact on Aromatic Stacking and Kinase Affinity

A structurally proximate comparator, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide, replaces the pyrazine's thiophen-3-yl substituent with a furan-2-yl group . Although furan and thiophene are classical bioisosteres, the sulfur atom in thiophene provides distinct π-orbital overlap and polarizability compared to the oxygen in furan. Published SAR on pyrazinyl-thiophene kinase inhibitors indicates that thiophene substitution at this position enhances hydrophobic packing in the kinase’s selectivity pocket and can improve potency by 5- to 10-fold over the corresponding furan analog in biochemical assays [1]. The target compound retains the thiophen-3-yl moiety, which is predicted to confer superior target affinity relative to the furan variant.

Furan Thiophene Bioisostere Kinase hinge binding

Methylene Linker Geometry: Constraining the Pharmacophore Conformation for PDK1 Selectivity

The target compound incorporates a methylene (–CH2–) linker connecting the pyrazine ring to the thiazole carboxamide nitrogen. This contrasts with direct amide-linked analogs lacking the methylene spacer, where the carboxamide is attached directly to the heterocyclic ring [1]. The methylene group introduces a rotational degree of freedom that allows the thiazole and pyrazine rings to adopt an optimal dihedral angle for complementary interactions with the PDK1 ATP-binding pocket [2]. In the patent literature, methylene-linked thiazole carboxamides consistently show improved selectivity for PDK1 over other AGC kinases compared to their directly linked counterparts, as the spacer enables a binding mode that avoids steric clashes with the larger gatekeeper residues in off-target kinases [2].

Linker geometry Pharmacophore constraint Kinase selectivity PDK1

Purity and Supply Consistency Relative to In-Class Research Compounds

The target compound is supplied with a purity specification of 95% as determined by HPLC . In the landscape of custom-synthesized PDK1-targeted tool compounds, reported purities for non-commercial analogs from academic laboratories frequently range from 85% to 90%, particularly for multi-step heterocyclic syntheses involving Stille or Suzuki couplings [1]. A specified 95% purity benchmark reduces the likelihood of confounding biological assay results caused by synthetic impurities, which is critical for reliable SAR interpretation in kinase inhibitor programs .

Purity Quality control Research compound Reproducibility

Optimal Application Scenarios for 4-(Thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide (CAS 2034470-49-8)


Chemical Probe for PDK1-Dependent Signaling in Cancer Cell Lines

Based on its classification as a PDK1/PDHK1 inhibitor in the DrugMap database [1], the target compound is suited as a chemical probe to interrogate PDK1-dependent signaling in human cancer cell lines (e.g., PC3 prostate cancer, MDA-MB-231 breast cancer). The thiophen-3-yl substitution on the pyrazine ring, as highlighted in the structural differentiation evidence, is expected to confer superior hinge-binding interactions compared to furan-containing analogs [2]. Researchers should confirm cellular PDK1 autophosphorylation at Ser241 and downstream Akt phosphorylation at Ser473 as target engagement readouts.

Scaffold-Hopping Reference Standard for Thiazole-vs-Benzothiazole PDK1 Inhibitor Selectivity Profiling

The monocyclic thiazole core of CAS 2034470-49-8 provides a structurally distinct starting point from the more lipophilic benzothiazole analog (CAS 2034467-69-9) [3]. Parallel testing of these two compounds in a panel of AGC kinases and a broad kinome selectivity screen (e.g., DiscoverX KINOMEscan) can quantify the selectivity impact of the thiazole-to-benzothiazole scaffold hop, directly informing medicinal chemistry efforts to balance potency with off-target liability.

In Silico Docking and Molecular Dynamics Starting Point for PDK1 Lead Optimization

The compound's methylene linker and thiophene-substituted pyrazine tail make it a suitable template for computational chemistry campaigns aimed at improving PDK1 inhibitor selectivity [4]. Docking of the compound into the PDK1 ATP-binding site (PDB: 2PE0 or 4A06) can be used to design focused libraries that explore substitutions at the thiophen-2-yl position on the thiazole ring, leveraging the 95% purity supply as a reliable standard for comparative in silico-to-in vitro validation .

Procurement Benchmark for Outsourced Kinase Inhibitor Synthesis Programs

For CROs and academic medicinal chemistry labs initiating PDK1 inhibitor projects, this compound serves as a procurement-ready benchmark with defined purity (95%) and published structural context . Its availability as a catalog item circumvents the 4–6 week synthesis timeline typical of custom thiazole carboxamide analogs, enabling immediate launch of biochemical profiling without synthetic delay .

Quote Request

Request a Quote for 4-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.